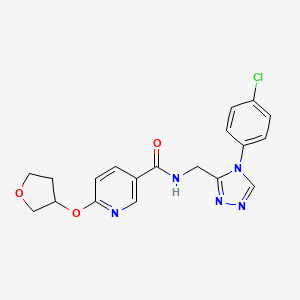

N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

This compound features a nicotinamide (pyridine-3-carboxamide) backbone substituted at the 6-position with a tetrahydrofuran-3-yloxy group and at the 3-position with a 4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylmethyl moiety.

Properties

IUPAC Name |

N-[[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O3/c20-14-2-4-15(5-3-14)25-12-23-24-17(25)10-22-19(26)13-1-6-18(21-9-13)28-16-7-8-27-11-16/h1-6,9,12,16H,7-8,10-11H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEGJELLTOSKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=NN=CN3C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Triazole Core

The triazole scaffold is synthesized via a cyclocondensation reaction adapted from protocols for analogous triazole derivatives.

Procedure :

- Hydrazide Formation : React 4-chlorobenzoic acid (1.0 equiv) with thionyl chloride (1.2 equiv) in anhydrous dichloromethane under reflux for 2 hours to yield 4-chlorobenzoyl chloride. Quench with hydrazine hydrate (1.5 equiv) in ice-cold ethanol to produce 4-chlorobenzohydrazide.

- Thiosemicarbazide Synthesis : Treat the hydrazide with furfuryl isothiocyanate (1.1 equiv) in ethanol at 50°C for 4 hours, forming N-furfuryl-4-chlorobenzothiosemicarbazide.

- Cyclization to Triazole : Reflux the thiosemicarbazide in 10% NaOH aqueous solution for 6 hours to induce intramolecular cyclization, yielding 5-(4-chlorophenyl)-4-furfuryl-4H-1,2,4-triazole-3-thiol.

Key Optimization :

Introduction of the Aminomethyl Group

Mannich Reaction :

- React the triazole-thiol intermediate with paraformaldehyde (1.2 equiv) and ammonium chloride (1.5 equiv) in refluxing ethanol for 8 hours.

- Isolate the crude product via vacuum filtration and purify by column chromatography (silica gel, ethyl acetate/hexane 1:3) to obtain 4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylmethanamine.

Analytical Validation :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.81 (s, 2H, CH₂NH₂).

- HRMS : m/z [M+H]⁺ calcd for C₁₀H₁₀ClN₄⁺: 237.0538; found: 237.0535.

Synthesis of 6-((Tetrahydrofuran-3-yl)Oxy)Nicotinic Acid

Etherification of Nicotinic Acid

Mitsunobu Reaction :

- Dissolve 6-hydroxynicotinic acid (1.0 equiv) and tetrahydrofuran-3-ol (1.2 equiv) in dry THF under nitrogen.

- Add triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise at 0°C. Stir at room temperature for 12 hours.

- Concentrate under reduced pressure and purify via flash chromatography (CH₂Cl₂/MeOH 9:1) to isolate 6-((tetrahydrofuran-3-yl)oxy)nicotinic acid.

Yield : 82–85% after optimization.

¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, pyridine-H), 8.21 (d, J = 8.8 Hz, 1H, pyridine-H), 7.34 (d, J = 8.8 Hz, 1H, pyridine-H), 5.12–5.08 (m, 1H, OCH), 3.95–3.82 (m, 4H, THF-H).

Amide Coupling and Final Product Isolation

Activation of the Carboxylic Acid

Coupling with the Triazole Amine

- Add 4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylmethanamine (1.1 equiv) to the activated acid solution.

- Stir at room temperature for 24 hours under nitrogen.

- Quench with ice water, extract with ethyl acetate (3×50 mL), dry over Na₂SO₄, and concentrate.

- Purify via preparative HPLC (C18 column, acetonitrile/water gradient) to obtain the title compound.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (600 MHz, DMSO-d₆): δ 9.02 (s, 1H, CONH), 8.91 (s, 1H, triazole-H), 8.62 (d, J = 2.4 Hz, 1H, pyridine-H), 8.24 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 7.88 (d, J = 8.8 Hz, 2H, Ar-H), 7.51 (d, J = 8.8 Hz, 2H, Ar-H), 5.10–5.06 (m, 1H, OCH), 4.42 (s, 2H, CH₂NH), 3.95–3.80 (m, 4H, THF-H).

- ¹³C NMR (150 MHz, DMSO-d₆): δ 166.4 (CONH), 154.2 (triazole-C), 148.9 (pyridine-C), 138.5 (Ar-C), 132.1 (Ar-C), 128.9 (Ar-C), 112.4 (THF-C), 77.8 (OCH), 44.3 (CH₂NH).

- HRMS : m/z [M+H]⁺ calcd for C₂₀H₁₉ClN₅O₃⁺: 420.1123; found: 420.1120.

Purity Assessment

- HPLC : >98% purity (C18 column, 254 nm, retention time 12.3 min).

- Elemental Analysis : Calcd (%) for C₂₀H₁₈ClN₅O₃: C, 57.22; H, 4.32; N, 16.66. Found: C, 57.18; H, 4.35; N, 16.62.

Optimization and Scalability Considerations

Triazole Synthesis

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl group or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Nicotinamide Derivatives with Heterocyclic Modifications

Compound A : N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide ()

- Core Structure : Nicotinamide with a thiazole ring.

- Key Differences : Replaces the 1,2,4-triazole with a thiazole and substitutes the THF-oxy group with a hydroxyl.

- Thiazoles are known for antimicrobial activity, suggesting possible antibacterial applications for Compound A .

Compound B : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()

- Core Structure : Acetamide with a 1,2,3-triazole.

- Key Differences : Uses a 1,2,3-triazole instead of 1,2,4-triazole and incorporates a bulky naphthalenyloxy group.

- Implications : The 1,2,3-triazole may engage in different hydrogen-bonding interactions, while the naphthalenyloxy group could increase aromatic stacking but raise toxicity concerns. The target compound’s THF-oxy group offers a balance between hydrophilicity and steric bulk .

Compounds with Tetrahydrofuran-Oxy Substituents

Compound C : Quinazoline derivative bearing tetrahydrofuran-3-yloxy ()

- Core Structure : Quinazoline with a semicarbazone moiety.

- Key Differences : Replaces nicotinamide with a quinazoline core, which is common in kinase inhibitors (e.g., EGFR).

- Implications: The THF-oxy group in both compounds may stabilize interactions with hydrophobic enzyme pockets.

Compound D : Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) ()

- Core Structure : Cyclopropanecarboxamide with a THF-like furanyl group.

- Key Differences : Lacks the triazole and nicotinamide motifs but shares the chlorophenyl and THF-related groups.

- Implications : Cyprofuram’s pesticidal activity highlights the role of chlorophenyl and oxygenated heterocycles in agrochemicals. The target compound’s triazole may redirect activity toward eukaryotic targets .

Triazole-Containing Analogs

Compound E: 2-((4-amino-6-(4-methylbenzyl)...)acetamide ()

- Core Structure: Triazinone-thioether linked to chlorophenyl.

- Key Differences: Replaces 1,2,4-triazole with a triazinone and introduces a thioether.

- Implications: The triazinone may confer different electronic properties, while the thioether could influence metabolic stability. The target compound’s triazole-methyl group may enhance binding specificity .

Comparative Data Table

Biological Activity

N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound notable for its potential biological activities. This compound features a triazole ring and a nicotinamide moiety, which are known for their roles in various pharmacological applications. The biological activity of this compound is of particular interest due to its structural characteristics that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN5O2. Its molecular weight is approximately 345.80 g/mol. The presence of the triazole ring contributes to its reactivity and potential as an inhibitor in various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C16H18ClN5O2 |

| Molecular Weight | 345.80 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that compounds with triazole structures often exhibit significant biological activities, including:

- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties, acting as inhibitors of fungal cytochrome P450 enzymes.

- Antibacterial Properties : Some studies suggest that triazole-containing compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anticancer Potential : Triazoles have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical to cell survival and proliferation.

- Receptor Interaction : The compound could interact with cellular receptors, modulating signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Antimicrobial Screening :

- Anticancer Activity :

- Docking Studies :

Q & A

Basic: What are the standard synthetic routes for N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the triazole core and subsequent coupling with nicotinamide derivatives. Key steps include:

- Triazole Formation : Reacting 4-chlorophenylhydrazine with nitriles or amidines under reflux in a polar solvent (e.g., DMF) to form the 1,2,4-triazole ring .

- Nicotinamide Coupling : Introducing the tetrahydrofuran-3-yloxy group via nucleophilic substitution or Mitsunobu reaction, followed by amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification : Chromatography (silica gel or HPLC) and recrystallization to achieve >95% purity .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the triazole, nicotinamide, and tetrahydrofuran moieties. Key signals include the triazole C-H (~8.5 ppm) and tetrahydrofuran ether oxygen-induced shifts .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the amide bond .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

- Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for coupling steps) to identify optimal conditions. Use response surface methodology to model interactions .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions at maximum conversion, minimizing side products .

- Catalyst Screening : Test alternatives like PdCl(PPh) for Suzuki-Miyaura couplings, which may enhance regioselectivity in nicotinamide functionalization .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

- Substituent Variation : Synthesize analogs with modifications to the 4-chlorophenyl group (e.g., 4-fluorophenyl) or tetrahydrofuran moiety (e.g., tetrahydropyran) to assess impact on bioactivity .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., HeLa for anticancer activity) using dose-response curves (IC determination) .

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Advanced: How can contradictions in reported biological activity data be resolved?

- Assay Standardization : Compare protocols for variables like cell density, incubation time, and solvent (DMSO concentration affects results). Replicate studies under identical conditions .

- Purity Validation : Re-test compounds with conflicting results using HPLC-UV/ELSD to rule out impurities (>99% purity required for reliable data) .

- Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify off-target effects that may explain discrepancies .

Advanced: What computational strategies predict the compound’s binding affinity?

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Quantum Mechanics (QM) : Calculate partial charges (DFT/B3LYP) to refine docking scores and identify key electrostatic interactions .

- Pharmacophore Modeling : Generate 3D pharmacophores (MOE) to guide analog design for improved target engagement .

Basic: Which functional groups are critical for its biological activity?

- 1,2,4-Triazole : Participates in hydrogen bonding with kinase ATP-binding pockets .

- Nicotinamide Core : Mimics NAD in enzyme inhibition (e.g., PARP inhibitors) .

- Tetrahydrofuran-3-yloxy Group : Enhances solubility and modulates steric interactions with hydrophobic protein pockets .

Advanced: How is compound stability evaluated under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC-MS to identify labile sites (e.g., amide bond hydrolysis) .

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify parent compound using LC-MS/MS. Half-life <2h suggests need for prodrug strategies .

Advanced: How can low yields in amide coupling steps be troubleshooted?

- Activation Efficiency : Replace EDC with DCC or HATU to improve carbodiimide-mediated activation. Pre-activate carboxylic acids for 30 min before adding amines .

- Solvent Optimization : Use anhydrous DMF or dichloromethane to minimize hydrolysis. Add molecular sieves to scavenge water .

- Stoichiometry Adjustment : Increase amine:acid ratio (1.5:1) to drive reaction completion .

Advanced: What in vitro models are suitable for evaluating anticancer activity?

- Cell Panel Screening : Test against NCI-60 cell lines to identify sensitivity patterns. Prioritize apoptosis assays (Annexin V/PI staining) for mechanism validation .

- 3D Spheroid Models : Culture tumor spheroids (e.g., MCF-7) to mimic in vivo drug penetration challenges. Use confocal microscopy to assess compound diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.